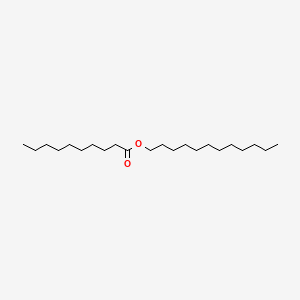

Dodecyl decanoate

Beschreibung

Eigenschaften

IUPAC Name |

dodecyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-9-11-12-13-15-17-19-21-24-22(23)20-18-16-14-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOODXPYABBZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068371 | |

| Record name | Decanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42231-50-5 | |

| Record name | Dodecyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42231-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042231505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z748G44E4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl decanoate is typically synthesized through the esterification reaction between decanoic acid and dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion. The general reaction is as follows:

Decanoic Acid+Dodecanol→Dodecyl Decanoate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water produced during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield decanoic acid and dodecanol. Acidic hydrolysis involves heating the ester with water and a strong acid, while basic hydrolysis (saponification) involves a strong base like sodium hydroxide.

Oxidation: The ester can be oxidized under specific conditions to produce corresponding carboxylic acids and alcohols.

Reduction: Reduction of this compound can yield the corresponding alcohols, though this reaction is less common.

Common Reagents and Conditions:

Acidic Hydrolysis: Water, sulfuric acid, heat.

Basic Hydrolysis: Sodium hydroxide, water, heat.

Oxidation: Potassium permanganate, heat.

Reduction: Lithium aluminum hydride, dry ether.

Major Products:

Hydrolysis: Decanoic acid and dodecanol.

Oxidation: Decanoic acid and dodecanol.

Reduction: Dodecanol and decanol.

Wissenschaftliche Forschungsanwendungen

Dodecyl decanoate, also known as dodecyl octanoate, is a chemical compound with a wide array of applications in scientific research and various industries due to its unique properties as a mixture of fatty acids and alkyl esters. It is derived from the esterification of short-chain fatty acids like caprylic acid (C8) and capric acid (C10) with long-chain fatty acids like lauric acid (C12) and stearic acid (C18).

Scientific Research Applications

Chemistry

- Solvents and Reaction Medium this compound and dodecyl octanoate are utilized as solvents in organic synthesis because they can dissolve a wide range of organic compounds, which enhances reaction rates and yields in various chemical processes.

- Intermediates in Organic Synthesis These esters serve as intermediates in the synthesis of more complex molecules, facilitating the development of novel chemical entities in pharmaceutical research.

Biology

- Lipid Metabolism Studies this compound is used in lipid metabolism studies.

- Pheromone Research Research indicates that this compound plays a significant role in pheromone signaling among house mice, influencing reproductive behaviors and potentially offering insights into animal communication mechanisms. Studies on Bombus impatiens females found that this compound is specific to worker castes and provides the greatest separation between queen and worker castes .

Medicine

- Drug Delivery Systems this compound is investigated as a carrier for hydrophobic drugs. Research suggests that formulations containing this ester improve drug solubility and bioavailability compared to conventional carriers, making it a promising candidate for advanced drug delivery systems.

- Pharmaceutical Formulations this compound is used in pharmaceutical formulations.

Industrial Applications

Cosmetics

This compound is utilized in the cosmetics industry.

Lubricants and Surfactants

This compound is used as lubricants and surfactants. Studies have been conducted on the cloud droplet formation of surfactants like sodium octanoate, sodium decanoate, sodium dodecanoate, and sodium dodecyl sulfate . Additionally, research has explored the conductivity of sodium dodecyl sulfate solutions and the effect of sodium dodecyl sulfate on the turbidity of aqueous solutions .

Chemical Reactions

This compound;dodecyl octanoate can undergo chemical reactions, including:

- Oxidation These esters can be oxidized to form corresponding fatty acids and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction Reduction of these esters can yield fatty alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

- Hydrolysis Hydrolysis of the esters results in the formation of fatty acids and alcohols. Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Case Studies

Case Study 1: Drug Delivery Enhancement

A study investigated the effectiveness of this compound as a carrier for hydrophobic drugs. The results indicated that formulations containing this ester showed improved drug solubility and bioavailability compared to conventional carriers. The study concluded that this compound could be a promising candidate for developing advanced drug delivery systems.

Case Study 2: Pheromone Communication

Research on the role of this compound in pheromone signaling among house mice demonstrated its significance in caste differentiation. The compound was found to influence reproductive behaviors, suggesting its potential application in understanding animal communication mechanisms.

Wirkmechanismus

The mechanism of action of dodecyl decanoate primarily involves its hydrolysis to decanoic acid and dodecanol. These products can interact with various biological pathways. Decanoic acid, for instance, is known to modulate mitochondrial function and energy metabolism. Dodecanol can act as a surfactant, affecting cell membrane properties and permeability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Dodecyl decanoate belongs to a broader class of fatty acid esters and surfactants. Below, it is compared to structurally analogous compounds in terms of molecular properties, physicochemical behavior, and applications.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Hydrophobicity and Solubility: this compound exhibits lower water solubility compared to sodium dodecanoate, which forms micelles in aqueous solutions due to its ionic nature . In contrast, dodecyl octanoate (C8 acyl chain) shows marginally higher solubility in polar solvents than this compound (C10 chain), as shorter chains reduce hydrophobicity .

Surfactant Behavior: Sodium dodecanoate (ionic) demonstrates superior critical micelle concentration (CMC) values (~8 mM) compared to nonionic esters like this compound, which require higher concentrations for micellization . Didecyl sebacate, a diester, forms stable aggregates in nonpolar solvents, making it ideal for plasticizing polymers .

Biological Relevance: Esters like neryl decanoate (a structural analog) act as insect pheromones, whereas this compound lacks significant bioactivity in such contexts . In pharmaceuticals, nandrolone decanoate (a steroid ester) shares esterification chemistry with this compound but serves as a slow-release anabolic agent .

Thermal Stability: Dodecyl arachidate (C20 chain) and didecyl sebacate exhibit higher thermal stability (>200°C) due to extended alkyl chains, whereas this compound degrades at ~150°C .

Biologische Aktivität

Dodecyl decanoate, a fatty acid ester formed from dodecanol and decanoic acid, exhibits various biological activities that have garnered attention in recent research. This article outlines its properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and a decanoate group, which contributes to its amphiphilic nature. This structure allows it to interact with biological membranes, influencing its biological activity.

Antimicrobial Activity

Antibacterial Effects

this compound has demonstrated significant antibacterial properties against various Gram-positive bacteria. Research indicates that compounds with a similar dodecyl chain exhibit effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 100 μM | |

| Enterococcus faecalis | 50 μM | |

| Bacillus cereus | 75 μM |

Antifungal Activity

This compound also exhibits antifungal properties, particularly against plant pathogens. Studies have shown that it can inhibit the growth of fungi such as Botrytis cinerea, which is responsible for significant agricultural losses. The antifungal mechanism involves altering membrane fluidity and permeability, which disrupts fungal cell integrity .

Table 2: Antifungal Efficacy of this compound

| Fungi | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Botrytis cinerea | 80 μM | |

| Sclerotinia sclerotiorum | 60 μM |

The biological activity of this compound can be attributed to its ability to integrate into lipid bilayers. This integration alters membrane characteristics, enhancing permeability and leading to cellular dysfunction in both bacterial and fungal species. Additionally, its amphiphilic nature allows it to solubilize in both aqueous and lipid environments, facilitating interaction with various cellular targets .

Case Studies

-

Plant Protection

A study evaluated the protective effects of this compound on tomato plants against fungal infections. The application of this compound resulted in a significant reduction in disease severity and enhanced plant immunity by inducing systemic resistance mechanisms . -

Food Preservation

Research has explored the use of this compound as a natural preservative in food products. Its antimicrobial properties were effective in extending the shelf life of perishable goods by inhibiting microbial growth .

Analyse Chemischer Reaktionen

Esterification Reaction

The general reaction for the formation of dodecyl decanoate can be represented as follows:

Where is the decanoyl group and is the dodecyl group.

Reaction Conditions

-

Reagents : Dodecanol and decanoyl chloride or decanoic acid.

-

Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used.

-

Temperature : The reaction typically occurs under reflux conditions to facilitate completion.

Yield and Purity

The yield for the synthesis of this compound can vary based on the method used. For example, using pyridine as a base in dichloromethane at temperatures between 0°C and 20°C can yield approximately 68% purity .

Chemical Reactions of this compound

This compound undergoes several significant chemical reactions, which include hydrolysis, oxidation, and reduction.

Hydrolysis

Hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of dodecanol and decanoic acid:

-

Reagents : Water, hydrochloric acid (HCl), or sodium hydroxide (NaOH).

-

Products : Dodecanol and decanoic acid.

Oxidation

This compound can be oxidized to yield fatty acids and alcohols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3):

Reduction

Reduction reactions can convert this compound into fatty alcohols using reducing agents like lithium aluminum hydride (LiAlH4):

Q & A

Q. What are the established methods for synthesizing Dodecyl decanoate in laboratory settings?

this compound is synthesized via esterification of decanoic acid with dodecanol (lauryl alcohol). Common methodologies include:

- Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid as catalysts under reflux conditions (60–80°C) for 4–6 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- Enzymatic catalysis : Lipases (e.g., Candida antarctica lipase B) immobilized on solid supports enable eco-friendly synthesis at milder temperatures (30–50°C) .

- Purification : Post-synthesis, the product is purified via fractional distillation (boiling point ~300°C) or silica gel chromatography. Structural confirmation employs H/C NMR, FT-IR (C=O stretch at ~1740 cm), and GC-MS for molecular ion peaks (m/z 340.6) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Analytical workflows involve:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (210 nm) quantifies purity (>95% typically required for research-grade esters).

- Spectroscopy : NMR spectroscopy identifies ester carbonyl ( ~170 ppm in C NMR) and alkyl chain protons ( 0.8–1.6 ppm in H NMR). FT-IR confirms ester functional groups.

- Elemental analysis : Combustion analysis validates C, H, and O content (theoretical: C 77.59%, H 12.97%, O 9.44%) .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical data regarding this compound’s thermodynamic stability?

Discrepancies between density functional theory (DFT) predictions and experimental thermogravimetric analysis (TGA) data can arise from solvent effects or incomplete conformational sampling. Mitigation strategies include:

- Multi-method validation : Compare results from differential scanning calorimetry (DSC), TGA, and dynamic vapor sorption (DVS) to assess decomposition kinetics.

- Molecular dynamics (MD) simulations : Use all-atom force fields (e.g., CHARMM36) to model solvent interactions and temperature-dependent phase behavior .

- Statistical analysis : Apply principal component analysis (PCA) to identify outliers in datasets and refine computational models .

Q. What methodologies are recommended for investigating the molecular interactions between this compound and lipid bilayer membranes?

To study membrane permeation or disruption:

- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to quantify changes in membrane fluidity upon ester incorporation.

- Differential scanning calorimetry (DSC) : Measure phase transition temperatures of lipid bilayers to assess destabilization effects.

- Molecular docking and MD simulations : Model ester-lipid interactions using software like GROMACS, focusing on hydrophobic tail alignment and headgroup perturbations .

- In vitro assays : Conduct cytotoxicity studies on cell lines (e.g., Caco-2) to evaluate membrane integrity via lactate dehydrogenase (LDH) release .

Data Contradiction and Validation

Q. How should researchers address variability in reported solubility parameters for this compound across different solvents?

Solubility discrepancies (e.g., in ethanol vs. hexane) often stem from impurities or temperature fluctuations. Recommended steps:

- Standardize protocols : Use USP-grade solvents and controlled temperature baths (±0.1°C).

- Cloud point titration : Determine solubility limits via turbidimetric measurements.

- Hansen solubility parameters (HSP) : Calculate HSP values (δ, δ, δ) to predict solvent compatibility .

Research Design Considerations

Q. What controls are essential when designing biodegradation studies for this compound in environmental samples?

- Negative controls : Use sterile soil/water samples to distinguish abiotic vs. microbial degradation.

- Positive controls : Include known biodegradable esters (e.g., methyl decanoate) for comparative kinetics.

- Analytical controls : Spike samples with internal standards (e.g., deuterated dodecane) to validate GC-MS recovery rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.